Methyl 2-chloro-3-(chloromethyl)benzoate
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Overview
Description
Methyl 2-chloro-3-(chloromethyl)benzoate is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of benzoic acid and is commonly used as an intermediate in organic synthesis reactions. This compound is particularly valuable in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-3-(chloromethyl)benzoate typically involves the following steps:
Benzoic acid reacts with anhydrous thionyl chloride: to generate benzoic acid chloride.
Benzoic acid chloride reacts with methanol: to produce methyl benzoate.
Methyl benzoate reacts with methylene chloride: in the presence of a catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is common in industrial settings to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-(chloromethyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of different benzoate derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include reduced benzoate derivatives.
Scientific Research Applications
Methyl 2-chloro-3-(chloromethyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-3-(chloromethyl)benzoate involves its interaction with various molecular targets. The compound’s chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different products. The pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(chloromethyl)benzoate: Similar in structure but with the chlorine atom in a different position.
Methyl 3-(bromomethyl)benzoate: Similar structure with a bromine atom instead of chlorine.
3-(Chloromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Uniqueness
Methyl 2-chloro-3-(chloromethyl)benzoate is unique due to the specific positioning of its chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it valuable for specific synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 2-chloro-3-(chloromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIYJTHTOODQPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1Cl)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1565684-13-0 |
Source
|
Record name | methyl 2-chloro-3-(chloromethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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